The synthesis of N1-Benzyl-N1-methyloxalamide typically involves a multi-step process that begins with the formation of an intermediate compound. One common method includes the reaction of benzylamine with oxalic acid or its derivatives under specific conditions to yield the desired oxalamide product.
A detailed synthetic route can be outlined as follows:
The yield and purity of the synthesized compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .
N1-Benzyl-N1-methyloxalamide has a molecular formula of C12H14N2O2, indicating it contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular structure features:
The three-dimensional conformation can be analyzed using crystallographic data or computational modeling techniques, revealing insights into its spatial arrangement and potential interactions with other molecules .
N1-Benzyl-N1-methyloxalamide participates in various chemical reactions typical for amides and oxalamides. Key reactions include:
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods to monitor changes over time .
The mechanism of action for N1-Benzyl-N1-methyloxalamide primarily revolves around its ability to interact with specific biological targets. It has been shown to exhibit inhibitory effects on certain enzymes or receptors due to its structural similarity to natural substrates or inhibitors.
For instance, studies suggest that the compound may act as a modulator for specific signaling pathways by binding to target proteins, thereby influencing cellular processes such as proliferation or apoptosis. Detailed mechanistic studies often involve kinetic assays and molecular docking simulations to elucidate binding affinities and interaction modes .
N1-Benzyl-N1-methyloxalamide presents several notable physical and chemical properties:
Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to confirm these properties .
N1-Benzyl-N1-methyloxalamide finds applications across various scientific fields:
Research continues into optimizing its properties for enhanced efficacy in therapeutic applications .
Core Architecture and Key FeaturesN1-Benzyl-N1-methyloxalamide belongs to the N,N'-disubstituted oxalamide family, characterized by a –NH–C(=O)–C(=O)–NH– backbone with asymmetric substitutions. Its structure comprises:
Table 1: Key Physicochemical Properties of N1-Benzyl-N1-methyloxalamide
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₀H₁₂N₂O₂ | PubChem CID 3561773 [1] |
Molecular weight | 192.22 g/mol | Calculated |
Hydrogen-bond acceptors | 2 | Lipinski's Rule of Five [9] |
Rotatable bonds | 4 | PubChem descriptor |
Topological polar surface area | 58.2 Ų | Computational prediction |
LogP (lipophilicity) | 1.2 ± 0.3 | Estimated via Molinspiration |
Pharmacophore Utility and BioactivityThe compound’s structural modularity allows it to serve as:
For example, derivatives incorporating this scaffold have shown inhibitory activity against HDACs by chelating catalytic zinc ions via carbonyl oxygen atoms [3]. The benzyl group’s orientation further enables optimal positioning in hydrophobic enzyme subpockets, as observed in molecular docking studies of analogous benzimidazole-containing drugs [4].
Evolution from Simple Amides to Functionalized DiamidesN1-Benzyl-N1-methyloxalamide exemplifies the strategic shift toward functionalized diamides in medicinal chemistry. Early amide-based drugs (e.g., lidocaine) prioritized metabolic stability but lacked modularity. The introduction of oxalamide cores in the 1990s addressed this by enabling:
This scaffold gained prominence with HDAC inhibitors like vorinostat, where diamide motifs chelate metal ions in catalytic sites. Patent US11572368B2 later highlighted N-benzyl oxalamide derivatives as key intermediates for spirocyclic HDAC inhibitors, emphasizing their role in enhancing isoform selectivity [3].
Table 2: Milestones in Oxalamide-Based Drug Discovery
Year | Development | Significance |
---|---|---|
1990s | Oxalamide incorporation in protease inhibitors | Demonstrated improved binding via dual H-bonding |
2008 | Vorinostat FDA approval (hydroxamic acid derivative) | Validated diamide-metal chelation for HDAC inhibition |
2015 | Spirocyclic HDAC inhibitors with oxalamide linkers | Enhanced selectivity via conformational restraint [3] |
2020s | N1-Benzyl-N1-methyloxalamide in PROTAC design | Enabled ternary complex formation for targeted degradation |
Modern Applications and Synthetic InnovationsThe compound’s synthesis typically employs stepwise amidation [8]:
Recent applications focus on:
Challenges persist in balancing its moderate metabolic stability with solubility, often addressed via prodrug approaches or salt formation. Nevertheless, its versatility ensures ongoing relevance, particularly in oncology and CNS disorders [4] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5